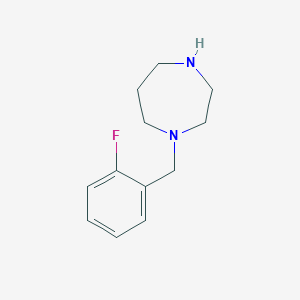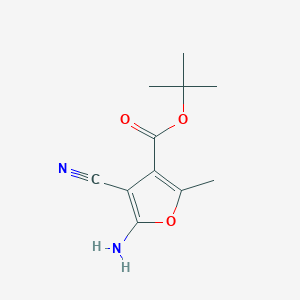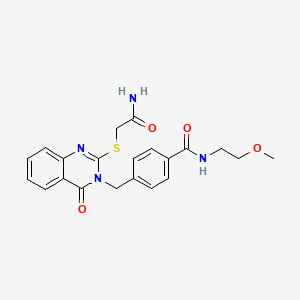
1-(2-Fluorobenzyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorobenzyl)-1,4-diazepane is a useful research compound. Its molecular formula is C12H21Cl2FN2O and its molecular weight is 299.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Ligand Properties
- Chiral-pool synthesis : 1,4-diazepanes, including variants similar to 1-(2-Fluorobenzyl)-1,4-diazepane, have been synthesized starting from amino acids. These compounds showed potential as σ1 receptor ligands, fitting σ1 pharmacophore models. For example, a compound (2S)-1-benzyl-4-(4-methoxybenzyl)-2-methyl-1,4-diazepane showed σ1 agonistic activity and cognitive enhancing effects without severe toxic effects (Fanter et al., 2017).
Catalytic Applications
Olefin epoxidation by manganese(III) complexes : Manganese(III) complexes involving 1,4-diazepane ligands have been used as catalysts for olefin epoxidation reactions, demonstrating the influence of ligand Lewis basicity on reactivity (Sankaralingam & Palaniandavar, 2014).
Oxotransferase model complexes : Asymmetric molybdenum(VI) dioxo complexes with 1,4-diazepane-based ligands have been studied as models for molybdenum oxotransferase enzymes, offering insights into the reactivity of these enzymes (Mayilmurugan et al., 2011).
Synthesis Methodologies
Ugi multicomponent synthesis : 1,4-Diazepanes have been synthesized through a Ugi multicomponent reaction followed by intramolecular SN2 reactions, demonstrating a versatile approach for creating these structures (Banfi et al., 2007).
Efflux pump inhibitor studies : 1-Benzyl-1,4-diazepane has been investigated as an efflux pump inhibitor in Escherichia coli, indicating its potential in addressing antibiotic resistance (Casalone et al., 2020).
Iron(III) complexes as enzyme models : Iron(III) complexes with 1,4-diazepane ligands have been studied as models for intradiol-cleaving enzymes, contributing to our understanding of these biological systems (Mayilmurugan et al., 2010).
X-ray analysis of N,N′-disubstituted-1,4-diazepanes : Structural characterization of various 1,4-diazepane compounds has been conducted, providing insight into their conformational properties (Ramirez-Montes et al., 2012).
Protozoan parasite growth inhibitors : Analogues of 1,4-diazepane have been identified as potent inhibitors for protozoal infections, demonstrating the therapeutic potential of these compounds (Devine et al., 2015).
CB2 agonists optimization : 1,4-Diazepane compounds have been explored as potent and selective CB2 agonists, highlighting their relevance in cannabinoid receptor research (Riether et al., 2011).
Ring size exploration in σ₁ receptor affinity : The impact of ring size in cyclic vicinal diamines, including 1,4-diazepanes, on σ₁ receptor affinity and selectivity has been studied, revealing significant pharmacological implications (Moussa et al., 2012).
Wirkmechanismus
Target of Action
The primary target of 1-(2-Fluorobenzyl)-1,4-diazepane is the Phosphoenolpyruvate carboxykinase, cytosolic [GTP] . This enzyme plays a crucial role in the process of gluconeogenesis, which is the generation of glucose from non-carbohydrate carbon substrates .
Mode of Action
It is known that the compound interacts with its target enzyme in a way that influences the enzyme’s activity . The specific nature of this interaction and the resulting changes in enzyme activity are areas of ongoing research.
Biochemical Pathways
The compound’s interaction with Phosphoenolpyruvate carboxykinase affects the gluconeogenesis pathway This pathway is responsible for the production of glucose from non-carbohydrate sources, which is a critical process for maintaining blood glucose levels during periods of fasting or intense exercise
Pharmacokinetics
It is known that the compound’s bioavailability and pharmacokinetics can be influenced by various factors, including the route of administration, the presence of food in the digestive tract, and individual patient characteristics .
Result of Action
Its interaction with phosphoenolpyruvate carboxykinase suggests that it may influence glucose metabolism
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other drugs or substances, and individual patient characteristics
Biochemische Analyse
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 1-(2-Fluorobenzyl)-1,4-diazepane, including any enzymes or cofactors it interacts with, are not well-characterized . It could potentially affect metabolic flux or metabolite levels.
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-12-5-2-1-4-11(12)10-15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIIOVWEOPQCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775561-26-7 |
Source


|
| Record name | 1-[(2-fluorophenyl)methyl]-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480960.png)
![N-(2,5-dimethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480962.png)


![2-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2480968.png)

![7-[(4-Methoxyphenyl)methoxy]-4-(trifluoromethyl)chromen-2-one](/img/structure/B2480970.png)

![(Z)-ethyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480973.png)


![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2480977.png)
